molecular formula C9H6ClNO B176500 8-Chloroquinolin-5-ol CAS No. 16026-85-0

8-Chloroquinolin-5-ol

Cat. No. B176500
CAS RN: 16026-85-0
M. Wt: 179.6 g/mol
InChI Key: JZEJIQBOMUNHCQ-UHFFFAOYSA-N
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Description

8-Chloroquinolin-5-ol, also known as Cloxyquin, is a monohalogenated 8-hydroxyquinoline with activity against bacteria, fungi, and protozoa . It is reported to have activity against Mycobacterium tuberculosis, including strains that show resistance to common first-line antibacterial agents .


Synthesis Analysis

The synthesis of 8-Chloroquinolin-5-ol has been investigated through various methods. One approach involves the esterification of 5-chloro-8-hydroxyquinoline with different acylating counterparts. Among the various catalysts used, N,N-dimethylpyridin-4-amine (DMAP) in the presence of N,N′-dicyclohexyl carbodiimide (DCC) displayed a plausible synthetic approach through the application of Steglich esterification reaction for the synthesis of 5-chloroquinolin-8-yl-benzoates . Another method involves the preparation of 5-chloro-8-hydroxyquinoline from raw material components including 4-chloroonitrophenol, 4-chloroortho-aminophenol, glycerol, and concentrated sulfuric acid .


Molecular Structure Analysis

The molecular formula of 8-Chloroquinolin-5-ol is C9H6ClNO . The molecular weight is 179.60 g/mol . The structure of 8-Chloroquinolin-5-ol can be viewed using Java or Javascript .


Chemical Reactions Analysis

The interaction of 8-Chloroquinolin-5-ol with other molecules has been studied. The plots of F0/F versus cloxyquin concentrations were perfectly fitted with a linear model of the Stern–Volmer equation (r2 > 0.99), suggesting a single mechanism involved in the BSA–cloxyquin interaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Chloroquinolin-5-ol include a molecular weight of 179.60 g/mol , a boiling point of 348.7±22.0 °C , and a density of 1.412±0.06 g/cm3 . The compound has a pKa of 8.25±0.40 .

Safety And Hazards

8-Chloroquinolin-5-ol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

While there is limited information available on the future directions of 8-Chloroquinolin-5-ol research, its potential applications in various fields such as medicine and chemistry make it a subject of ongoing study .

properties

IUPAC Name

8-chloroquinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-7-3-4-8(12)6-2-1-5-11-9(6)7/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZBUFQPQHITMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90576300
Record name 8-Chloroquinolin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloroquinolin-5-ol

CAS RN

16026-85-0
Record name 8-Chloroquinolin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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